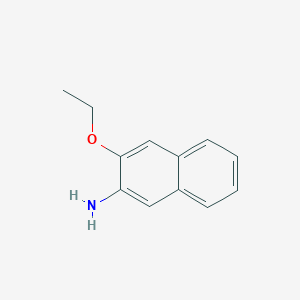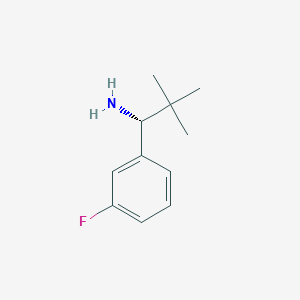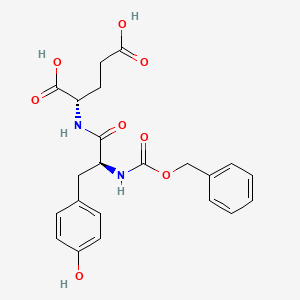
Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane is a chemical compound known for its unique properties and applications. It is a silane compound with three heptafluorobutoxy groups attached to a silicon atom, along with a chlorine atom. This compound is of interest due to its high thermal stability, hydrophobicity, and resistance to chemicals, oils, and fuels.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane typically involves the reaction of heptafluorobutanol with a chlorosilane compound. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:
3 (2,2,3,3,4,4,4-heptafluorobutanol) + Chlorosilane→this compound + By-products
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactants and control the reaction conditions. The process typically includes steps such as purification and distillation to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Hydrolysis: The compound can react with water to form silanols and heptafluorobutanol.
Condensation Reactions: It can participate in condensation reactions to form siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: Typically occurs in the presence of water or moisture.
Condensation Reactions: Often catalyzed by acids or bases.
Major Products Formed
Substitution Reactions: Products include substituted silanes and heptafluorobutanol.
Hydrolysis: Products include silanols and heptafluorobutanol.
Condensation Reactions: Products include siloxanes and water.
科学的研究の応用
Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of surfaces to create hydrophobic coatings.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, such as coatings and sealants, due to its resistance to chemicals and thermal stability.
作用機序
The mechanism of action of Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane involves its ability to form strong bonds with various substrates. The heptafluorobutoxy groups provide hydrophobic properties, while the silicon atom can form stable bonds with other elements. This combination of properties makes it effective in creating durable and resistant coatings and materials.
類似化合物との比較
Similar Compounds
Chlorotris(2,2,3,3,4,4,4-heptafluorobutoxy)silane: Known for its high thermal stability and hydrophobicity.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Used as a halogenated solvent in various applications.
HFE-7000 (CF3CF2CF2OCH3): Employed as a substitute for chlorinated hydrocarbons due to its environmental acceptability.
Uniqueness
Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane stands out due to its combination of high thermal stability, chemical resistance, and hydrophobic properties. These characteristics make it particularly valuable in applications requiring durable and resistant materials.
特性
CAS番号 |
757-72-2 |
|---|---|
分子式 |
C12H6ClF21O3Si |
分子量 |
660.68 g/mol |
IUPAC名 |
chloro-tris(2,2,3,3,4,4,4-heptafluorobutoxy)silane |
InChI |
InChI=1S/C12H6ClF21O3Si/c13-38(35-1-4(14,15)7(20,21)10(26,27)28,36-2-5(16,17)8(22,23)11(29,30)31)37-3-6(18,19)9(24,25)12(32,33)34/h1-3H2 |
InChIキー |
XARNYZYNECWSDC-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)O[Si](OCC(C(C(F)(F)F)(F)F)(F)F)(OCC(C(C(F)(F)F)(F)F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B12069600.png)







